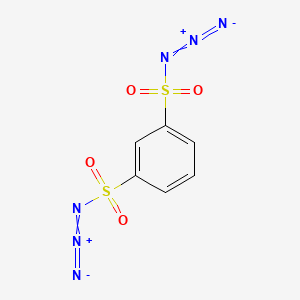
Benzene-1,3-disulfonyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,3-disulfonyl azide is a useful research compound. Its molecular formula is C6H4N6O4S2 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Click Chemistry
BDSA plays a crucial role in click chemistry, which is a set of reactions that are highly efficient and selective for synthesizing complex molecules. The compound can be utilized to generate alkyl azides from primary and secondary alcohols through a process that leverages Sulfur Fluoride Exchange (SuFEx) chemistry. This method is particularly advantageous due to its scalability and procedural simplicity, making it suitable for late-stage functionalization in drug discovery applications .
Case Study: Alkyl Azides Synthesis
- Method : The reaction involves BDSA with trimethylsilyl azide (TMSN3).
- Outcome : A robust and efficient pathway to synthesize various alkyl azides was established, demonstrating high yields and compatibility with diverse substrates.
Cross-Linking Agent in Polymer Chemistry
BDSA is recognized as an effective cross-linking agent for polyolefins, enhancing their mechanical properties and thermal stability. The thermal decomposition of BDSA generates sulfonyl nitrenes that can insert into C–H bonds of polymers, facilitating cross-linking.
Data Table: Cross-Linking Efficiency
| Polymer Type | Cross-Linking Method | Reference PCE (%) | PCE Retention (%) |
|---|---|---|---|
| Polypropylene (PP) | Thermal Decomposition | 3.3 | 92 (122 h at 150 °C) |
| Ethylene-Propylene-Diene Terpolymer (EPDM) | Dynamic Vulcanization | 5.7 | 82 (130 h at 85 °C) |
The use of BDSA in these systems has shown improvements in the performance characteristics of the resulting materials, such as enhanced thermal stability and mechanical strength .
Application in Organic Photovoltaics (OPVs)
In organic photovoltaics, BDSA serves as a cross-linker that improves the long-term stability of devices. By incorporating BDSA into the active layer of OPVs, researchers have observed significant retention of power conversion efficiency (PCE) after thermal aging.
Case Study: OPV Stability Enhancement
- Active Layer Composition : Blends of P3HT with PC61BM.
- Results : Devices cross-linked with BDSA maintained over 75% of their initial PCE after extensive thermal treatment compared to conventional devices which showed significant degradation .
Synthesis of Functionalized Polymers
BDSA's ability to facilitate the formation of functionalized polymers through thermally induced cross-linking makes it valuable for developing new materials with specific properties. This application is particularly relevant in creating surface-attached polymer networks.
Research Findings
- The synthesis process allows for the creation of polymers with tailored functionalities that can be applied in various industrial contexts, including coatings and adhesives .
Safety and Handling Considerations
While BDSA offers numerous advantages in synthetic applications, it is essential to consider safety aspects due to its potential reactivity and explosive hazards under certain conditions. Proper handling protocols should be established to mitigate risks associated with its use .
Propiedades
Fórmula molecular |
C6H4N6O4S2 |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
1-N,3-N-didiazobenzene-1,3-disulfonamide |
InChI |
InChI=1S/C6H4N6O4S2/c7-9-11-17(13,14)5-2-1-3-6(4-5)18(15,16)12-10-8/h1-4H |
Clave InChI |
LWDPERQKNXVEAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])S(=O)(=O)N=[N+]=[N-] |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])S(=O)(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















